molecular formula C13H10ClNO B7692585 4'-Chloro-[1,1'-biphenyl]-4-carboxamide CAS No. 15996-81-3

4'-Chloro-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B7692585
CAS No.: 15996-81-3
M. Wt: 231.68 g/mol
InChI Key: PBPNZWFATYHELO-UHFFFAOYSA-N
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Description

4’-Chloro-[1,1’-biphenyl]-4-carboxamide is an organic compound with the molecular formula C13H10ClNO It is a derivative of biphenyl, where a chlorine atom is substituted at the 4’ position and a carboxamide group is attached at the 4 position of the biphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of 4’-Chloro-[1,1’-biphenyl]-4-carboxamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

    Substitution: Formation of substituted biphenyl derivatives.

    Reduction: Formation of 4’-Chloro-[1,1’-biphenyl]-4-amine.

    Oxidation: Formation of biphenyl quinones.

Mechanism of Action

The mechanism of action of 4’-Chloro-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Chloro-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of both a chlorine atom and a carboxamide group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(4-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPNZWFATYHELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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